molecular formula C22H14ClN3O4 B5908506 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide

Cat. No. B5908506
M. Wt: 419.8 g/mol
InChI Key: RRWIWKACEFTYFQ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has been extensively researched for its various applications in scientific research. It is also known as ANCA or ANCA-13 and is a fluorescent probe that has been used for various imaging applications.

Mechanism of Action

ANCA-13 works by binding to specific molecules within cells and emitting a fluorescent signal when excited by light. The binding specificity of ANCA-13 can be controlled by modifying the chemical structure of the compound.
Biochemical and Physiological Effects:
ANCA-13 has been shown to have minimal effects on cellular function and viability, making it a useful tool for studying cellular processes without interfering with them. However, it is important to note that ANCA-13 can potentially interfere with cellular processes if used at high concentrations.

Advantages and Limitations for Lab Experiments

The advantages of using ANCA-13 in lab experiments include its high specificity and sensitivity for detecting specific molecules within cells. ANCA-13 is also relatively easy to use and can be used in a variety of imaging applications.
The limitations of using ANCA-13 in lab experiments include the potential for interference with cellular processes at high concentrations. ANCA-13 also requires specialized equipment for imaging, which may not be available in all labs.

Future Directions

There are several future directions for research involving ANCA-13. One potential direction is to further optimize the chemical structure of ANCA-13 to increase its binding specificity and reduce any potential interference with cellular processes. Another direction is to explore the use of ANCA-13 in live-cell imaging applications, which would require the development of new imaging techniques that can detect the fluorescent signal emitted by ANCA-13 in living cells. Additionally, ANCA-13 could be used in combination with other imaging probes to study complex cellular processes and interactions.

Synthesis Methods

The synthesis of ANCA-13 involves the reaction of 2-chloro-5-nitrophenyl isocyanate with 2-aminobenzoxazole in the presence of triethylamine. The resulting product is then reacted with 3-nitrophenylacrylic acid to obtain ANCA-13.

Scientific Research Applications

ANCA-13 has been widely used in scientific research for its fluorescent properties. It has been used as a fluorescent probe to detect the presence of proteins, DNA, and RNA in cells. ANCA-13 has also been used for cellular imaging applications, such as tracking the localization and movement of proteins within cells.

properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O4/c23-18-7-2-1-6-17(18)22-25-19-13-15(9-10-20(19)30-22)24-21(27)11-8-14-4-3-5-16(12-14)26(28)29/h1-13H,(H,24,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWIWKACEFTYFQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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